molecular formula C7H8ClIN2 B12970375 (5-Chloro-2-iodobenzyl)hydrazine

(5-Chloro-2-iodobenzyl)hydrazine

Cat. No.: B12970375
M. Wt: 282.51 g/mol
InChI Key: OJJOFKRDFUWNLE-UHFFFAOYSA-N
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Description

(5-Chloro-2-iodobenzyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a benzyl group substituted with chlorine and iodine atoms at the 5 and 2 positions, respectively, and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-iodobenzyl)hydrazine typically involves the reaction of 5-chloro-2-iodobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Chloro-2-iodobenzyl chloride+Hydrazine hydrateThis compound+HCl\text{5-Chloro-2-iodobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 5-Chloro-2-iodobenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-iodobenzyl)hydrazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Substituted hydrazine derivatives.

    Oxidation: Azides or other oxidized products.

    Reduction: Reduced hydrazine derivatives.

Scientific Research Applications

(5-Chloro-2-iodobenzyl)hydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Biological Studies: The compound can be used to study enzyme inhibition and other biochemical processes.

    Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Chloro-2-iodobenzyl)hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-iodobenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.

    (5-Chloro-2-iodobenzyl)hydrazone: A derivative formed by the reaction of (5-Chloro-2-iodobenzyl)hydrazine with aldehydes or ketones.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine substituents on the benzyl ring, which can influence its reactivity and interactions with other molecules. The hydrazine group also provides distinct chemical properties compared to similar compounds with different functional groups.

Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

(5-chloro-2-iodophenyl)methylhydrazine

InChI

InChI=1S/C7H8ClIN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2

InChI Key

OJJOFKRDFUWNLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)I

Origin of Product

United States

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